GLPG1837 is a small molecule identified and developed through high-throughput drug screening efforts for cystic fibrosis (CF) therapeutics. [, ] It is classified as a CFTR potentiator, meaning it enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , ] In scientific research, GLPG1837 serves as a valuable tool for investigating CFTR protein function, understanding the mechanisms of CFTR potentiation, and developing novel therapeutic strategies for CF, particularly for mutations that are not responsive to existing therapies. [, , , , , ]
GLPG1837 was developed by Galapagos, a biotechnology company focused on the discovery and development of innovative medicines. It belongs to a class of drugs known as CFTR potentiators, which are designed to increase the activity of the CFTR protein, particularly in cases where the protein is misfolded or dysfunctional due to genetic mutations.
The synthesis of GLPG1837 involves several key steps that utilize organic chemistry techniques. The compound's synthesis has been described in detail in various studies, focusing on its retrosynthetic analysis and optimization of reaction conditions to enhance yield and efficiency.
GLPG1837 has a complex molecular structure characterized by specific functional groups that are crucial for its biological activity. The compound's structure can be described using standard chemical notation, including its molecular formula, which provides insight into its composition:
The chemical reactions involved in the synthesis of GLPG1837 typically include:
The detailed mechanistic pathways for these reactions have been documented in scientific literature .
GLPG1837 functions primarily as a CFTR potentiator by enhancing the channel activity of the CFTR protein. Its mechanism involves:
GLPG1837 exhibits several notable physical and chemical properties:
These properties are essential for understanding how GLPG1837 behaves in biological environments and its potential efficacy as a therapeutic agent.
GLPG1837 is primarily being investigated for its applications in treating cystic fibrosis. Its ability to enhance CFTR function makes it a promising candidate for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2